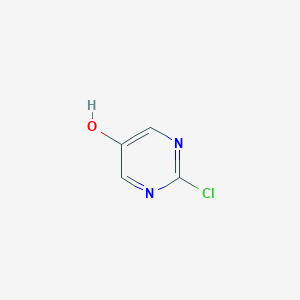

2-Chloro-5-hydroxypyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4-6-1-3(8)2-7-4/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGPIHXNWPTGNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562027 | |

| Record name | 2-Chloropyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4983-28-2 | |

| Record name | 2-Chloropyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-pyrimidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-hydroxypyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-hydroxypyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, combining a reactive chloro-substituent and a hydroxyl group on a pyrimidine core, make it an attractive starting material for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and development.

Physical and Chemical Properties

This compound is typically a white to off-white or light brown solid.[1][2][3][4] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 4983-28-2 | [1][3][4][5][6][7] |

| Molecular Formula | C₄H₃ClN₂O | [1][4][6][7][8] |

| Molecular Weight | 130.53 g/mol | [1][4][6][7][8] |

| Appearance | White to off-white/light brown solid | [1][2][3][4] |

| Melting Point | 195-196 °C | [1][4] |

| Boiling Point | 328.1±15.0 °C (Predicted) | [1] |

| Density | 1.513±0.06 g/cm³ (Predicted) | [1][4] |

| pKa | 6.17±0.23 (Predicted) | [1] |

| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO).[9][10] Limited solubility in water. | Inferred from synthesis protocols |

Computational Data

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 46.01 Ų | [6] |

| logP | 0.8356 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 0 | [6] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the pyrimidine ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals for the four carbon atoms in the pyrimidine ring. The carbon bearing the chlorine atom and the carbon bearing the hydroxyl group would be significantly influenced by these substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group (around 3200-3400 cm⁻¹), C=C and C=N stretching vibrations of the pyrimidine ring (in the 1400-1600 cm⁻¹ region), and C-Cl stretching (typically below 800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 130 and an M+2 peak at m/z 132 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the demethylation of its precursor, 2-Chloro-5-methoxypyrimidine.

Experimental Protocol: Demethylation of 2-Chloro-5-methoxypyrimidine

Materials:

-

2-Chloro-5-methoxypyrimidine

-

Boron tribromide (BBr₃) solution (e.g., 1.0 M in dichloromethane)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

-

Dissolve 2-Chloro-5-methoxypyrimidine (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of boron tribromide (typically 1.5 to 2.0 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., overnight) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.[1]

Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the two ring nitrogen atoms. This reactivity is the cornerstone of the utility of this compound as a synthetic intermediate.

A wide variety of nucleophiles, including amines, alcohols, and thiols, can displace the chloride ion. The reaction typically proceeds via a Meisenheimer intermediate, which is a resonance-stabilized anionic adduct.

General Experimental Protocol for SNAr with an Amine

Materials:

-

This compound

-

Amine nucleophile

-

A suitable base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine)

-

A suitable solvent (e.g., dimethylformamide (DMF), ethanol, or acetonitrile)

Procedure:

-

To a solution of this compound (1.0 equivalent) in a suitable solvent, add the amine nucleophile (1.0 to 1.5 equivalents).

-

Add a base (1.5 to 2.0 equivalents) to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (typically ranging from room temperature to reflux) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. This compound serves as a key intermediate in the synthesis of various classes of therapeutic agents.

Antiviral Agents

The pyrimidine core is isosteric to the nucleobases found in DNA and RNA. Consequently, many pyrimidine derivatives exhibit antiviral activity by interfering with viral replication processes. This compound can be elaborated into more complex molecules that mimic natural nucleosides or inhibit viral enzymes.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine ring is a common scaffold in the design of kinase inhibitors, as it can form key hydrogen bonding interactions within the ATP-binding site of the enzyme. The 2-chloro and 5-hydroxyl groups of this compound provide two points for diversification, allowing for the synthesis of libraries of compounds to screen for kinase inhibitory activity. For instance, the amino group at the 2-position, introduced via SNAr, can act as a crucial hydrogen bond donor, while the 5-hydroxyl group can be further functionalized to explore interactions with other regions of the kinase active site.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, allows for the straightforward introduction of diverse functionalities. This, in turn, facilitates the synthesis of complex molecules with potential therapeutic applications, including antiviral agents and kinase inhibitors. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. This compound | 4983-28-2 [chemicalbook.com]

- 2. This compound | 4983-28-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 4983-28-2 [sigmaaldrich.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 2-Chloro-5-hydroxypyridine(41288-96-4) 1H NMR [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. gchemglobal.com [gchemglobal.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 2-Chloro-5-hydroxypyrimidine, a key intermediate in the development of pharmacologically active compounds. This document presents quantitative data, detailed experimental protocols, and visual representations of the synthetic routes to aid researchers in their synthetic chemistry endeavors.

Introduction

This compound is a valuable heterocyclic building block, notably utilized in the synthesis of anxiolytic agents and other potential therapeutics. The strategic placement of the chloro and hydroxyl functional groups on the pyrimidine ring allows for diverse chemical modifications, making it an attractive scaffold for medicinal chemistry programs. This guide focuses on the most established and well-documented synthetic methodologies for its preparation.

Core Synthesis Pathway: Demethylation of 2-Chloro-5-methoxypyrimidine

The most prevalent and reliable method for the synthesis of this compound involves the demethylation of its methoxy analogue, 2-Chloro-5-methoxypyrimidine. This transformation can be effectively achieved using various demethylating agents, with boron tribromide and hydrobromic acid being the most commonly employed.

Method 1: Demethylation using Boron Tribromide

This method utilizes boron tribromide (BBr₃) in a suitable solvent, such as dichloromethane (DCM), to cleave the methyl ether.

Reaction Scheme:

Figure 1: Demethylation of 2-Chloro-5-methoxypyrimidine using BBr₃.

Experimental Protocol:

A solution of 2-Chloro-5-methoxypyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) is cooled in an ice bath. Boron tribromide (1.0 M solution in DCM, 1.2-1.5 eq) is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature overnight. Upon completion, the reaction is carefully quenched by the slow addition of water or methanol at 0 °C. The mixture is then partitioned between an organic solvent (e.g., DCM or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Chloro-5-methoxypyrimidine |

| Reagent | Boron Tribromide (BBr₃) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | Room Temperature |

| Reaction Time | Overnight |

| Typical Yield | Variable, often high |

| Purity | >95% after chromatography |

Method 2: Demethylation using Hydrobromic Acid

An alternative and often more scalable approach involves the use of concentrated hydrobromic acid (HBr).

Reaction Scheme:

Figure 2: Demethylation using concentrated hydrobromic acid.

Experimental Protocol:

2-Chloro-5-methoxypyrimidine (1.0 eq) is suspended in a 48% aqueous solution of hydrobromic acid. The mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by a suitable analytical technique (e.g., TLC or LC-MS). After completion, the reaction mixture is cooled to room temperature and diluted with water. The pH of the solution is carefully adjusted to neutral or slightly basic using a suitable base, such as sodium bicarbonate or sodium hydroxide. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Chloro-5-methoxypyrimidine |

| Reagent | 48% Hydrobromic Acid (HBr) |

| Reaction Temperature | Reflux |

| Reaction Time | Several hours |

| Typical Yield | ~91% |

| Purity | ~98% |

Alternative Synthetic Strategies

While the demethylation of 2-Chloro-5-methoxypyrimidine is the most direct and well-documented approach, other potential synthetic strategies could be envisioned, although detailed experimental protocols for the synthesis of this specific molecule are less common in the literature. These strategies could involve:

-

De Novo Ring Formation: Construction of the pyrimidine ring from acyclic precursors. This would involve the condensation of a three-carbon unit with a urea or amidine derivative, followed by functional group manipulations to introduce the chloro and hydroxyl groups.

-

Functionalization of a Pre-existing Pyrimidine Ring: This could involve the diazotization of a suitable amino-pyrimidine precursor, such as 5-amino-2-chloropyrimidine, followed by a Sandmeyer-type reaction to introduce the hydroxyl group. However, the stability of the diazonium salt and the regioselectivity of the subsequent reactions would be critical considerations.

The following workflow illustrates a generalized concept for a multi-step synthesis from a more fundamental pyrimidine precursor.

Figure 3: A conceptual workflow for an alternative synthesis route.

It is important to note that this represents a theoretical pathway, and significant experimental optimization would be required to develop a viable synthetic protocol.

Conclusion

This technical guide has detailed the primary and most reliable synthetic pathway for this compound, which proceeds via the demethylation of 2-Chloro-5-methoxypyrimidine. Two effective methods utilizing either boron tribromide or hydrobromic acid have been presented, complete with experimental protocols and quantitative data. For researchers and professionals in drug development, the choice between these methods may depend on factors such as scale, available reagents, and desired purity. While alternative synthetic strategies are conceivable, the demethylation route currently stands as the most robust and well-documented approach for the preparation of this important synthetic intermediate.

An In-depth Technical Guide to 2-Chloro-5-hydroxypyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-hydroxypyrimidine, systematically known as 2-chloropyrimidin-5-ol, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and agrochemical synthesis. Its unique structural and electronic properties make it a valuable precursor for a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic protocols, and its significant role as a key intermediate in the development of pharmaceuticals, including anxiolytic agents. The information is curated to support researchers and professionals in leveraging this compound for novel drug design and development endeavors.

Chemical Identity and Structure

The fundamental characteristics of this compound are essential for its application in complex synthetic pathways. Its structure features a pyrimidine ring substituted with a chloro group at the 2-position and a hydroxyl group at the 5-position, bestowing it with versatile reactivity.

IUPAC Name: 2-chloropyrimidin-5-ol[1][2][3]

Synonyms: this compound, 2-Chloro-5-pyrimidinol

Chemical Structure:

Molecular Formula: C₄H₃ClN₂O[4]

Molecular Weight: 130.53 g/mol [1][4]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is critical for its handling, characterization, and application in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Physical State | Off-white to light brown solid | [6] |

| Melting Point | 195-196 °C | [6][7] |

| Boiling Point (Predicted) | 328.1 ± 15.0 °C at 760 mmHg | [6][7] |

| Density (Predicted) | 1.513 ± 0.06 g/cm³ | [6][7] |

| pKa (Predicted) | 6.17 ± 0.23 | [6] |

| Storage Temperature | 2-8°C under inert atmosphere | [5][6] |

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Two singlets in the aromatic region for the two non-equivalent pyrimidine protons. A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. |

| ¹³C NMR | Four distinct signals are expected for the four carbon atoms of the pyrimidine ring. The chemical shifts would be influenced by the electronegative chlorine and oxygen atoms and the nitrogen atoms in the ring. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed at m/z 130, with a characteristic M+2 peak at m/z 132 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom. Fragmentation would likely involve the loss of CO and/or HCl. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C=N and C=C stretching vibrations for the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration would be expected in the fingerprint region. |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the demethylation of its methoxy precursor. Below are detailed experimental protocols for its synthesis.

Synthesis of this compound via Demethylation

This protocol outlines two common methods for the demethylation of 2-chloro-5-methoxypyrimidine.

Method A: Using Boron Tribromide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-methoxypyrimidine (e.g., 0.46 g, 3.18 mmol) in anhydrous dichloromethane (10 mL).

-

Reagent Addition: At room temperature, add a 1.0 M solution of boron tribromide in dichloromethane (16 mL, 16 mmol) dropwise to the stirred solution.

-

Reaction: Stir the resulting solution overnight at room temperature.

-

Work-up: Quench the reaction by carefully partitioning the mixture between a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and dichloromethane.

-

Extraction: Separate the layers and extract the aqueous layer with additional dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Method B: Using Hydrobromic Acid

-

Reaction Setup: In a 1L four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-chloro-5-methoxypyrimidine (100 g), acetic acid (300 mL), 48% hydrobromic acid (153 g), and DL-methionine (1 g).

-

Reaction: Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress by HPLC until the starting material is consumed (product content >96%).

-

Cooling and Extraction: After completion, cool the reaction mixture to room temperature and add water (300 mL). Extract the mixture three times with dichloromethane (300 mL each).

-

Washing and Drying: Combine the organic phases and wash with a saturated sodium bicarbonate solution. Dry the organic phase over anhydrous sodium sulfate.

-

Concentration and Purification: Filter and concentrate the organic phase under reduced pressure to obtain the crude product. Recrystallize the crude product to yield a pale yellow solid of this compound (yield: ~91%, purity: >98%).

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its pyrimidine core is a common scaffold in many therapeutic agents.

A significant application is in the synthesis of tandospirone derivatives , which are known for their anxiolytic (anti-anxiety) activities. The hydroxyl group at the 5-position provides a convenient handle for further functionalization, allowing for the introduction of various side chains to modulate the biological activity of the final compounds.

Furthermore, this versatile intermediate is utilized in the development of:

-

Antiviral agents

-

Anticancer therapeutics

-

Anti-inflammatory drugs

The reactivity of the chloro group at the 2-position allows for nucleophilic substitution reactions, enabling the coupling of different moieties to the pyrimidine ring, a key strategy in combinatorial chemistry and drug discovery.

Visualized Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound from its methoxy precursor, as detailed in the experimental protocols.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined synthesis and versatile reactivity make it an indispensable tool for medicinal chemists and drug development professionals. This guide provides the foundational knowledge required for the effective utilization of this compound in research and development, paving the way for the discovery of novel therapeutic agents. Further research into its reactivity and the biological activity of its derivatives is warranted to fully explore its potential.

References

- 1. 2-Chloro-5-pyrimidinol | C4H3ClN2O | CID 14595700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4983-28-2 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 4983-28-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 4983-28-2 [amp.chemicalbook.com]

- 7. echemi.com [echemi.com]

2-Chloro-5-hydroxypyrimidine molecular weight and formula

An In-depth Technical Guide on 2-Chloro-5-hydroxypyrimidine: Molecular Properties

This guide provides the fundamental molecular information for this compound, a chemical compound relevant to researchers, scientists, and drug development professionals. The data is presented in a structured format for clarity and ease of use.

Core Molecular Data

The essential molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C4H3ClN2O[1][2][3][4] |

| Molecular Weight | 130.53 g/mol [2][3][4] |

| CAS Number | 4983-28-2[1][2][3][4] |

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the compound's name and its fundamental molecular properties.

Caption: Logical flow from compound name to molecular formula and weight.

References

An In-depth Technical Guide to the Key Reactive Sites of 2-Chloro-5-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-hydroxypyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active molecules.[1] This technical guide provides a comprehensive analysis of the principal reactive sites of the this compound molecule. The document elucidates the reactivity at the C2-chloro position towards nucleophilic aromatic substitution, the chemistry of the C5-hydroxyl group, and the potential for electrophilic substitution on the pyrimidine ring. Particular attention is given to the influence of tautomerism on the molecule's reactivity profile. This guide consolidates quantitative data from the literature into structured tables and provides detailed experimental protocols for key transformations, aiming to equip researchers with the practical knowledge required for the effective utilization of this important synthetic building block.

Introduction

The pyrimidine scaffold is a cornerstone in the design of therapeutic agents due to its prevalence in biologically essential molecules such as nucleic acids. Substituted pyrimidines, therefore, represent a valuable class of compounds for drug discovery. This compound possesses three primary sites susceptible to chemical modification: the chlorine-bearing carbon at the 2-position, the hydroxyl group at the 5-position, and the pyrimidine ring itself. The interplay of the electronic properties of the chloro, hydroxyl, and diazine functionalities governs the molecule's reactivity, making a thorough understanding of these characteristics crucial for its strategic application in synthesis.

Tautomerism of this compound

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The most prominent reactive site of this compound is the carbon atom at the 2-position, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the two ring nitrogen atoms. The chlorine atom serves as a good leaving group, readily displaced by a variety of nucleophiles.

Reactivity Principles

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the electron-donating hydroxyl group at the C5-position can modulate the reactivity of the C2-position. While electron-donating groups generally decrease the overall electrophilicity of the pyrimidine ring, their influence on the stability of the Meisenheimer complex can be complex.

Quantitative Data

While specific kinetic data for the nucleophilic substitution of this compound is scarce, studies on the parent 2-chloropyrimidine provide valuable insights into the relative reactivity with different nucleophiles. The reaction is typically second order, being first order in both the substrate and the nucleophile.

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k2) (L mol-1 s-1) | Reference |

| OH- | 100% EtOH | 50 | 96.4 x 10-4 | Zenodo |

| OH- | 30% aq. EtOH | 40 | 7.7 x 10-4 | Zenodo |

| Dimethylamine | - | - | Higher reactivity than piperidine | Zenodo |

| Piperidine | - | - | - | Zenodo |

| Methylamine | - | - | Lower reactivity than piperidine | Zenodo |

| Diethylamine | - | - | Lower reactivity than methylamine | Zenodo |

Experimental Protocols

A solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or isopropanol) is treated with the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to 120 °C and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Reactions at the C5-Hydroxyl Group

The hydroxyl group at the C5-position is another key reactive site, capable of undergoing typical reactions of a phenolic hydroxyl group, such as O-alkylation and O-acylation.

O-Alkylation

The hydroxyl group can be alkylated using various alkylating agents in the presence of a base. The choice of base and solvent can be critical to favor O-alkylation over potential N-alkylation of the pyrimidine ring.

To a solution of this compound (1.0 eq.) in a suitable solvent such as DMF or acetone, a base (e.g., K2CO3, NaH) is added, and the mixture is stirred for a short period. The alkylating agent (e.g., alkyl halide, dialkyl sulfate) (1.0-1.2 eq.) is then added, and the reaction is stirred at a temperature ranging from room temperature to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Electrophilic Substitution on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient and, therefore, generally resistant to electrophilic aromatic substitution. However, the presence of the electron-donating hydroxyl group at the C5-position can activate the ring towards attack by strong electrophiles.

Regioselectivity

The hydroxyl group is an ortho-, para-director. In the case of this compound, the positions ortho to the hydroxyl group are C4 and C6. Therefore, electrophilic substitution, if it occurs, is expected to take place at either the C4 or C6 position. The presence of the chloro group at C2 and the nitrogen atoms in the ring will also influence the regioselectivity of the reaction.

Challenges and Considerations

Successful electrophilic substitution on the pyrimidine ring often requires harsh reaction conditions and may result in low yields due to the ring's deactivation. Nitration and halogenation are the most commonly attempted electrophilic substitutions on activated pyrimidine systems. The choice of reagents and reaction conditions must be carefully optimized to achieve the desired transformation. For instance, studies on other substituted pyrimidines have shown that the electronic nature of the existing substituents plays a crucial role in the outcome of electrophilic reactions.[5][6]

Summary of Reactive Sites and Their Interplay

The reactivity of this compound is a result of the combined electronic effects of its functional groups. The primary reactive sites are:

-

C2-Position: Highly susceptible to nucleophilic aromatic substitution.

-

C5-Hydroxyl Group: Can undergo O-alkylation and O-acylation.

-

Pyrimidine Ring (C4 and C6): Potentially reactive towards strong electrophiles, although this is generally a less favorable pathway.

The tautomeric equilibrium between the hydroxy and keto forms adds another layer of complexity, as the reactivity of each tautomer will differ. The choice of reaction conditions (solvent, base, temperature) is paramount in directing a reaction towards a specific site and achieving the desired product.

Conclusion

This compound is a valuable building block in organic synthesis, offering multiple avenues for functionalization. A thorough understanding of its key reactive sites—the C2-chloro group for nucleophilic substitution, the C5-hydroxyl group for derivatization, and the potential for electrophilic attack on the activated ring—is essential for its effective use in the design and synthesis of novel compounds. This guide has provided a detailed overview of these reactive sites, supported by available data and experimental protocols, to aid researchers in harnessing the full synthetic potential of this versatile molecule. Further quantitative studies on the tautomeric equilibrium and the kinetics of its various reactions would be highly beneficial to the scientific community.

References

- 1. This compound | 4983-28-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-Chloro-5-hydroxypyrimidine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

2-Chloro-5-hydroxypyrimidine (CAS: 4983-28-2) is a solid with a melting point of 195-196°C.[2] Its molecular structure, containing both a polar hydroxyl group and a halogenated pyrimidine ring, suggests a nuanced solubility profile.

Based on the principle of "like dissolves like," the following qualitative predictions can be made:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl group allows for hydrogen bonding with protic solvents. Therefore, some degree of solubility is expected in these solvents. However, the overall size and the presence of the chlorine atom on the aromatic ring may limit high solubility in water.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can engage in dipole-dipole interactions. Given the polar nature of this compound, it is likely to exhibit moderate to good solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, this compound is expected to have low solubility in nonpolar solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound in common laboratory solvents is not publicly available. The determination of this data requires experimental analysis. The following sections detail the protocols for such a determination.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a compound like this compound.

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid understanding of the compound's general solubility characteristics.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), hexane, toluene)

-

Small test tubes

-

Spatula

-

Vortex mixer

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the selected solvent in small portions.

-

After each addition, shake the test tube vigorously or use a vortex mixer for at least 30 seconds.[3]

-

Visually inspect the solution for any undissolved solid.

-

Record the observation as soluble, partially soluble, or insoluble.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a traditional and widely used method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or flasks with secure caps

-

Constant temperature shaker bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial.

-

Securely cap the vial and place it in a constant temperature shaker bath.

-

Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure the solution is saturated.

-

After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for determining the solubility of an organic compound.

Caption: A flowchart illustrating the experimental workflow for determining the solubility of a compound.

References

An In-depth Technical Guide to the Derivatives and Analogues of 2-Chloro-5-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-hydroxypyrimidine stands as a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. Its intrinsic reactivity, characterized by a susceptible chloro-substituent at the 2-position and a hydroxyl group at the 5-position, renders it a versatile starting material for the synthesis of a diverse array of derivatives. These analogues have demonstrated a broad spectrum of pharmacological activities, including anxiolytic, anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known derivatives of this compound, detailing their synthesis, biological activities, and mechanisms of action. It includes structured quantitative data, detailed experimental protocols for key synthetic and biological procedures, and visualizations of synthetic pathways and biological mechanisms to facilitate further research and development in this promising area.

Core Compound Synthesis: this compound

The parent compound, this compound, is most commonly synthesized via the demethylation of its methoxy analogue, 2-chloro-5-methoxypyrimidine. This reaction can be achieved using strong acids or Lewis acids.

Experimental Protocol: Synthesis via Demethylation

A prevalent method involves the use of hydrobromic acid or boron tribromide.

Materials:

-

2-Chloro-5-methoxypyrimidine

-

48% Hydrobromic acid (HBr) or 1.0 N Boron tribromide (BBr₃) in dichloromethane (DCM)

-

Acetic acid (for HBr method)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Methionine (optional, for HBr method)

Procedure (using HBr):

-

To a reaction flask, add 2-chloro-5-methoxypyrimidine (1 equivalent) and acetic acid.

-

Stir the mixture until the starting material is dissolved.

-

Add 48% hydrobromic acid (approx. 2.5-3 equivalents). Methionine can be added as a scavenger.

-

Heat the mixture to reflux and maintain for 5-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction solution and perform extraction using dichloromethane (3x volume).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization to obtain this compound as a solid.

Synthesis of Key Derivatives and Analogues

The functionalization of this compound primarily occurs through two routes: nucleophilic aromatic substitution (SNAr) at the C2 position, displacing the chloride, and reactions involving the hydroxyl group at the C5 position.

Caption: General synthetic routes for derivatization of this compound.

2-Amino-5-hydroxypyrimidine Derivatives

Substitution of the 2-chloro group with various amines is a common strategy to generate libraries of biologically active compounds.

General Protocol: N-Alkylation

-

Dissolve this compound (1 eq.) and the desired primary or secondary amine (1.1-1.5 eq.) in a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol.

-

Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 eq.), to the mixture.

-

Heat the reaction mixture to 60-100°C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration or extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

A key example is the synthesis of precursors for Tandospirone , an anxiolytic agent, which involves reacting a pyrimidine core with a piperazine derivative.

2-Thioether and 2-Ether Derivatives

The chloro group can also be displaced by thiols and alcohols to form thioether and ether linkages, respectively.

General Protocol: Thioether Synthesis

-

Dissolve the substituted thiol (1.1 eq.) in a solvent like ethanol or DMF.

-

Add a base such as sodium hydroxide or sodium ethoxide dropwise and stir for 30 minutes at room temperature to form the thiolate.

-

Add a solution of this compound (1 eq.) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Work-up and purify as described in the N-alkylation protocol.

Biological Activities and Quantitative Data

Derivatives of this compound have shown significant potential across several therapeutic areas.

Anxiolytic Activity

The most prominent analogue in this class is Tandospirone . It acts as a selective partial agonist at the serotonin 5-HT1A receptor.[1] This interaction inhibits adenylyl cyclase, leading to reduced neuronal excitability in brain regions associated with anxiety.[1]

Caption: Simplified signaling pathway of Tandospirone via the 5-HT1A receptor.

Table 1: Receptor Binding Affinity of Tandospirone

| Receptor | Ki (nM) | Reference |

| 5-HT1A | 27 ± 5 | [2] |

| 5-HT2 | 1300 | [2] |

| α1-adrenergic | 4100 | [2] |

| Dopamine D2 | 3100 | [2] |

Ki (inhibition constant): Lower value indicates higher binding affinity.

Anticancer Activity

Numerous pyrimidine derivatives exhibit potent antiproliferative activity by targeting various mechanisms, including tubulin polymerization and protein kinases.[3]

Table 2: Anticancer Activity of Selected Pyrimidine Derivatives

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indolyl-pyrimidine (Compound 4g) | MCF-7 | 5.1 ± 1.14 | [4] |

| Indolyl-pyrimidine (Compound 4g) | HepG2 | 5.02 ± 1.19 | [4] |

| Indolyl-pyrimidine (Compound 4g) | HCT-116 | 6.6 ± 1.40 | [4] |

| 2,4,5-Substituted Pyrimidine (Compound 4k) | BEL-7402 | 0.016 | [3] |

| Thiazolo[4,5-d]pyrimidine (Compound 3b) | A375 | 1.2 | [5] |

| 2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine (Compound 2t) | STAT6 Inhibition | 0.021 (21 nM) | [6] |

| Gankyrin Binder (Compound 188) | MCF-7 | 1.0 | [7] |

| Gankyrin Binder (Compound 193) | A549 | 5.7 | [7] |

IC50 (Half-maximal inhibitory concentration): Concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

Substitution on the pyrimidine ring has yielded compounds with significant antibacterial and antifungal properties.

Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Derivative Class | Microorganism | MIC (µM/ml or µg/mL) | Reference |

| 4-(substituted phenyl)pyrimidin-2-amine (Cmpd 12) | Staphylococcus aureus | 0.87 µM/ml | [8] |

| 4-(substituted phenyl)pyrimidin-2-ol (Cmpd 5) | Bacillus subtilis | 0.96 µM/ml | [8] |

| 4-(substituted phenyl)pyrimidin-2-thiol (Cmpd 10) | Pseudomonas aeruginosa | 0.77 µM/ml | [8] |

| 4-(substituted phenyl)pyrimidin-2-amine (Cmpd 12) | Candida albicans | 1.73 µM/ml | [8] |

| 5-Substituted 2'-deoxynucleoside (Cmpd 23c) | M. tuberculosis H37Rv | 10 µg/mL | [9] |

| Halogenated Pyrrolopyrimidine | Staphylococcus aureus | 8 mg/L | [10] |

MIC (Minimum Inhibitory Concentration): Lowest concentration of a drug that prevents visible growth of a microorganism.

Key Experimental Protocols: Biological Assays

Assessing the biological activity of newly synthesized derivatives requires robust and standardized in vitro and in vivo assays.

Protocol: Cell Proliferation (MTT) Assay

This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Standard workflow for an MTT cell viability assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Pyrimidine derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Cell Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[11]

Protocol: Antimicrobial (Broth Microdilution) Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Pyrimidine derivatives

-

96-well microtiter plates

Procedure:

-

Prepare a twofold serial dilution of the pyrimidine derivatives in the broth medium directly in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism and add it to each well.

-

Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10]

Conclusion

This compound is a privileged scaffold that provides a robust platform for the development of novel therapeutic agents. The ease of its functionalization at the C2 and C5 positions allows for the creation of large, diverse chemical libraries. The derivatives synthesized from this core have demonstrated significant and varied biological activities, from potent, targeted anticancer effects to selective modulation of central nervous system receptors. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to explore and expand the therapeutic potential of this versatile chemical entity. Future work should focus on optimizing the pharmacokinetic properties of lead compounds and further elucidating their precise mechanisms of action to advance them into clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors | MDPI [mdpi.com]

- 10. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Spectroscopic Characterization of 2-Chloro-5-hydroxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-hydroxypyrimidine. Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic information obtained from computational models, alongside standardized experimental protocols for the acquisition of such data. This guide is intended to support research and development activities by providing key analytical insights into this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally generated and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.15 | Singlet | H-4, H-6 |

| 10.5 (variable) | Broad Singlet | OH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 157.0 | C-2 |

| 148.0 | C-5 |

| 145.0 | C-4, C-6 |

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Strong | C=N stretch (pyrimidine ring) |

| 1550-1450 | Strong | Aromatic C=C stretch |

| 1300-1200 | Strong | C-O stretch |

| 800-700 | Strong | C-Cl stretch |

Sample Preparation: KBr pellet

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 130/132 | 100/33 | [M]⁺/ [M+2]⁺ (isotopic pattern for Cl) |

| 102/104 | Variable | [M-CO]⁺ |

| 95 | Variable | [M-Cl]⁺ |

| 68 | Variable | [M-Cl-HCN]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for a solid organic compound like this compound and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as methanol-d₄ may be used, but peak positions will vary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Spectral Width: -2 to 12 ppm

-

Pulse Angle: 30-45°

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

-

-

¹³C NMR:

-

Spectral Width: 0 to 180 ppm

-

Pulse Program: Proton-decoupled

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrument Parameters (FTIR Spectrometer):

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

For a volatile solid, a direct insertion probe (DIP) can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40-500

-

Scan Rate: 1 scan/second

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). The presence of a peak at [M+2] with approximately one-third the intensity of the molecular ion is characteristic of a compound containing one chlorine atom.

-

Analyze the major fragment ions to propose a fragmentation pathway, which can provide structural information.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Spectroscopic analysis workflow for chemical structure confirmation.

The Rising Therapeutic Potential of Substituted Hydroxypyrimidines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental building block of nucleic acids, continues to be a privileged structure in medicinal chemistry, yielding a diverse array of therapeutic agents.[1][2] Among these, substituted hydroxypyrimidines have emerged as a particularly promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the current research, focusing on their anticancer, antimicrobial, antiviral, and enzyme-inhibitory properties. We present a compilation of quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and development in this area.

Diverse Biological Activities of Substituted Hydroxypyrimidines

Substituted hydroxypyrimidines have demonstrated significant potential across various therapeutic areas. Their versatile structure allows for modifications that can enhance their efficacy and selectivity against different biological targets.[3]

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of hydroxypyrimidine derivatives.[4][5] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, colon, and cervical cancer.[4][5] For instance, certain 4,6-substituted pyrimidine derivatives have exhibited significant inhibitory activity against cancer cell proliferation.[4] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6] One study demonstrated that a dual inhibitor of JMJD3 and HDAC, a pyrimidine derivative with hydroxamic acid, induced apoptosis and G1 cell cycle arrest in A549 lung cancer cells.[6]

Antimicrobial and Antifungal Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents.[3] Hydroxypyrimidine derivatives have shown promise as both antibacterial and antifungal agents.[3][7][8][9] For example, newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its metal complexes displayed moderate activity against Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Aspergillus flavus.[7] Interestingly, metal complexes of these derivatives often exhibit enhanced antimicrobial activity compared to the parent compound.[7]

Antiviral Activity

Several substituted pyrimidine derivatives have been investigated for their antiviral properties, particularly against the influenza virus.[10][11] Specific derivatives with cyclobutyl and cyclopentyl groups have shown improved antiviral potency against both type A and B influenza viruses, with 50% effective concentrations (EC50) in the range of 0.01-0.1 microM.[10] Another study identified a 4-substituted 3,4-dihydropyrimidine-2-one (DHPM) derivative as a potent and selective inhibitor of the Punta Toro virus, a member of the Bunyaviridae family.[11]

Enzyme Inhibition

The ability of hydroxypyrimidines to act as enzyme inhibitors is a key aspect of their therapeutic potential. They have been identified as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[2] For example, pyrimidine derivatives have been developed as potent inhibitors of Aurora kinases, which play a critical role in mitosis.[12][13] Additionally, 4-hydroxypyrimidine-containing compounds have been investigated as inhibitors of HIF prolyl hydroxylase domains (PHDs), which are targets for treating anemia.[14]

Quantitative Biological Data

To facilitate a comparative analysis of the biological activities of various substituted hydroxypyrimidines, the following tables summarize key quantitative data from the cited literature.

Table 1: Anticancer Activity of Substituted Pyrimidine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC50/EC50 | Reference |

| Pyrimidine hydroxamic acid (A5b) | A549 (lung), U937 (lymphoma) | Not specified | [6] |

| 4,6-substituted pyrimidines | LoVo (colon), MCF-7 (breast), A549 (lung), HeLa (cervical), CCRF-CEM (leukemia), THP-1 (leukemia) | Not specified | [4][5] |

| Pyrido[2,3-d]pyrimidine (2d) | A549 (lung) | Strong cytotoxicity at 50 µM | [15][16] |

| Pyrimidine-based Aurora A Kinase Inhibitor (Compound 13) | High-MYC expressing small-cell lung cancer (SCLC) | < 200 nM | [12] |

| Furo[2,3-d]pyrimidine derivatives | Various | Not specified | [17] |

Table 2: Antiviral Activity of Substituted Pyrimidine Derivatives

| Compound/Derivative Class | Virus | EC50 | Selectivity Index (SI) | Reference |

| 2-amino-4-(ω-hydroxyalkylamino)pyrimidines | Influenza A and B | 0.01 - 0.1 µM | >500 to >10,000 (stationary cells) | [10] |

| 4-substituted DHPM (4m) | Punta Toro virus | 3 µM | ≥33 | [11] |

| Dihydrofuropyridinone (15a) | Influenza virus | 17.4 - 21.1 µM | Not specified | [18] |

| Dihydrofuropyridinone (15j) | Influenza virus | 5.0 - 6.2 µM | Not specified | [18] |

| Compound A3 | Influenza virus | 0.178 µM | 1,505 | [19] |

Table 3: Enzyme Inhibitory Activity of Substituted Hydroxypyrimidines

| Compound/Derivative Class | Enzyme Target | IC50 | Reference |

| 4-hydroxypyrimidine derivative (15) | Prolyl Hydroxylase Domain (PHD) | 0.213 µM | [14] |

| Pyrido[2,3-d]pyrimidine (2a) | Lipoxygenase (LOX) | 42 µM | [15][16] |

| Pyrido[2,3-d]pyrimidine (2f) | Lipoxygenase (LOX) | 47.5 µM | [15][16] |

| Alisertib (MLN8237) | Aurora A Kinase | 0.0012 µM | [13] |

| Barasertib (AZD1152) | Aurora B Kinase | 0.00037 µM | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols described in the literature for the synthesis and biological evaluation of substituted hydroxypyrimidines.

General Synthesis of 4-Hydroxypyrimidine Derivatives

A common synthetic route to 4-hydroxypyrimidine derivatives involves the condensation of a β-dicarbonyl compound (or its equivalent) with urea or a related amidine. The specific substituents on the pyrimidine ring can be introduced by varying the starting materials. For example, the synthesis of 4-hydroxypyrimidine HIF prolyl hydroxylase domain inhibitors involved the reaction of a pyrazole-containing intermediate with an appropriate ester, followed by cyclization.[14]

-

Step 1: Synthesis of the pyrimidine core: A typical procedure involves reacting a substituted chalcone with urea in the presence of a base like sodium hydroxide in an alcoholic solvent.[8]

-

Step 2: Functional group modifications: The core structure can be further modified. For instance, amide functionalities can be introduced by reacting a corresponding methyl ester with an amine using reagents like (AlMe3)2DABCO (DABAL-Me3).[14]

In Vitro Antiviral Assay (Plaque Reduction Assay)

The antiviral activity of novel pyrimidine derivatives against influenza virus is often determined using a plaque reduction assay.[10]

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are commonly used as the host cells for influenza virus propagation.

-

Virus Infection: Confluent monolayers of MDCK cells are infected with a specific strain of influenza virus.

-

Compound Treatment: The infected cells are then treated with various concentrations of the test compounds.

-

Plaque Formation: After an incubation period, the cells are fixed and stained to visualize the viral plaques.

-

Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%, is calculated.

In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential toxicity of the synthesized compounds on host cells, a standard cytotoxicity assay such as the MTT assay is performed.[15][16]

-

Cell Seeding: Cells (e.g., Vero, HEL, or specific cancer cell lines) are seeded in 96-well plates.

-

Compound Exposure: The cells are exposed to a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.

-

Data Analysis: The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is determined.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by hydroxypyrimidine derivatives and a general workflow for their biological evaluation.

BMP2/SMAD1 Signaling Pathway in Osteogenesis

Certain pyrimidine derivatives have been identified as bone anabolic agents that promote osteogenesis through the activation of the BMP2/SMAD1 signaling pathway.[20]

Caption: Activation of the BMP2/SMAD1 pathway by a pyrimidine derivative, leading to osteogenesis.

General Workflow for Synthesis and Biological Evaluation

The process of discovering and evaluating new substituted hydroxypyrimidines typically follows a structured workflow from chemical synthesis to biological testing.

Caption: A typical workflow for the development of novel substituted hydroxypyrimidine drug candidates.

Conclusion

Substituted hydroxypyrimidines represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical studies across a range of diseases, including cancer, infectious diseases, and metabolic disorders, underscores their potential. The continued exploration of this chemical space, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, is poised to yield novel drug candidates with improved therapeutic profiles. This guide serves as a foundational resource to aid researchers in this endeavor, providing a consolidated overview of the current state of the field and highlighting key methodologies and biological insights.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. d-nb.info [d-nb.info]

- 15. mdpi.com [mdpi.com]

- 16. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-5-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 2-chloro-5-hydroxypyrimidine with various aryl and heteroaryl boronic acids. The resulting 2-aryl-5-hydroxypyrimidine scaffolds are valuable intermediates in medicinal chemistry and drug discovery, appearing in a range of biologically active molecules.

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds.[1] The reaction typically involves a palladium catalyst, a base, and a suitable solvent to couple an organic halide with an organoboron compound.[1] While the coupling of aryl chlorides can be challenging due to their lower reactivity compared to bromides and iodides, appropriate selection of catalysts, ligands, and reaction conditions can lead to high yields.[2] The presence of the hydroxyl group on the pyrimidine ring may also influence the reaction, potentially affecting solubility and requiring careful choice of base.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound is depicted below:

Figure 1: General reaction scheme for the Suzuki coupling of this compound with an arylboronic acid.

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reported conditions for the Suzuki coupling of chloropyrimidines and related chloro-heterocycles. While specific data for this compound is limited in the public domain, these examples provide a strong starting point for reaction optimization.

Table 1: Conventional Heating Conditions for Suzuki Coupling of Chloro-heterocycles

| Entry | Chloro-heterocycle | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloro-5-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | Toluene/DCM/MeOH | 90 | 12 | 48 |

| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 71 |

| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5) | - | K₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | 70 |

| 4 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 95 |

Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 81 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 85 |

| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 78 |

| 4 | Furan-2-boronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 75 |

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of this compound. Protocol 1 is a general procedure using conventional heating, adapted from methods for similar substrates. Protocol 2 describes a microwave-assisted method, which can significantly reduce reaction times.

Protocol 1: General Procedure for Suzuki Coupling (Conventional Heating)

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate/oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask or sealable reaction tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum or screw cap and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.

-

Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer.

-